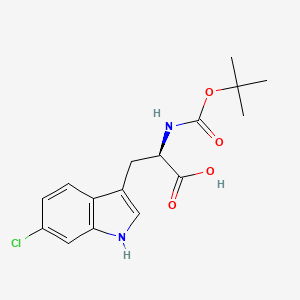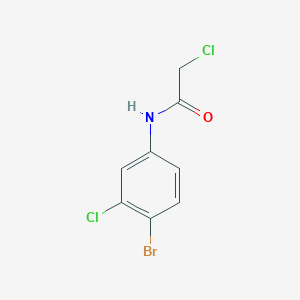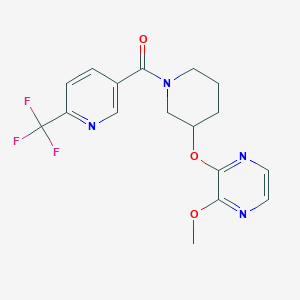
(3-((3-甲氧基吡嗪-2-基)氧基)哌啶-1-基)(6-(三氟甲基)吡啶-3-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule characterized by multiple functional groups. This structure suggests significant versatility and utility across various fields, including pharmaceuticals and agrochemicals. The compound features a trifluoromethyl group, which is known for increasing metabolic stability and lipophilicity, making it potentially useful in drug development.
科学研究应用
The applications of (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone are diverse:
Chemistry: : Used as an intermediate in organic synthesis, particularly in the formation of more complex structures.
Biology: : Investigated for potential interactions with biological macromolecules, useful in biochemistry studies.
Medicine: : Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: : Possible use in the development of agrochemicals due to its structural features that enhance stability and efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone typically involves the following steps:
Formation of the Methoxypyrazine Moiety: : This step involves the methoxylation of pyrazine.
Piperidine Derivatization: : Piperidine is then derivatized to introduce the pyrazine moiety.
Coupling with Pyridine Derivative: : The derivatized piperidine is then coupled with a pyridine derivative bearing a trifluoromethyl group.
Industrial Production Methods
For industrial-scale production, optimizing these synthetic steps for high yield and purity is crucial. This often involves:
High-Throughput Screening of Catalysts and Solvents: : To improve efficiency and selectivity.
Process Intensification Techniques: : Such as continuous flow synthesis, which can enhance scalability and safety.
化学反应分析
Types of Reactions
Oxidation: : The compound may undergo oxidation, particularly at the piperidine ring.
Reduction: : Reduction reactions can target the pyrazine or pyridine moieties.
Substitution: : Both aromatic substitution (electrophilic or nucleophilic) and aliphatic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Use of hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Various halogenating agents and nucleophiles, depending on the desired substitution site.
Major Products Formed
Oxidation: : Formation of corresponding N-oxides.
Reduction: : Yielding deoxygenated or saturated analogs.
Substitution: : Producing various derivatives with modifications at the pyrazine, piperidine, or pyridine moieties.
作用机制
The compound exerts its effects through several molecular pathways:
Enzyme Inhibition: : It may act as an inhibitor for specific enzymes, preventing the normal substrate from binding.
Receptor Modulation: : It can interact with cellular receptors, altering their activity.
Molecular Targets: : Typically targets include enzymes involved in metabolic pathways or receptors in cell signaling pathways.
相似化合物的比较
Comparison with Other Similar Compounds
Compared to other compounds with similar functional groups, (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone stands out due to the following:
Enhanced Lipophilicity: : Due to the trifluoromethyl group.
Greater Metabolic Stability: : Compared to analogs without the trifluoromethyl group.
Unique Combination of Functional Groups: : Which can lead to distinct biological activities.
Similar Compounds
(3-(Pyrazin-2-yl)oxy)piperidine derivatives: : Lacking the methoxy group.
Trifluoromethylpyridine derivatives: : Without the piperidine linkage.
Methoxypyrazine derivatives: : Not combined with piperidine or pyridine groups.
By combining these diverse functionalities, (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone represents a unique entity with vast potential for research and application across multiple scientific domains.
属性
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3/c1-26-14-15(22-7-6-21-14)27-12-3-2-8-24(10-12)16(25)11-4-5-13(23-9-11)17(18,19)20/h4-7,9,12H,2-3,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUSXTXAUMSPJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
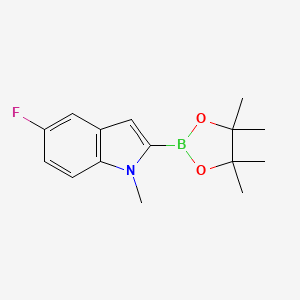
![4-[cyclohexyl(methyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2418974.png)
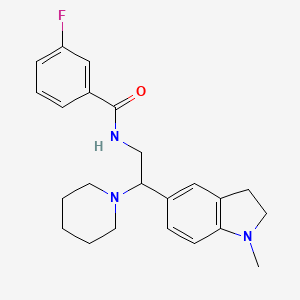
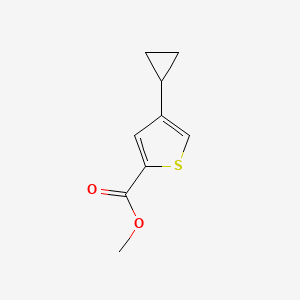
![3-{[2-(5-Ethylfuran-2-yl)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2418978.png)
![2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2418980.png)
![2-(2-chloro-6-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2418981.png)
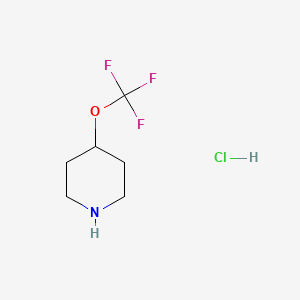
![3-[(4-benzylpiperazin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B2418983.png)
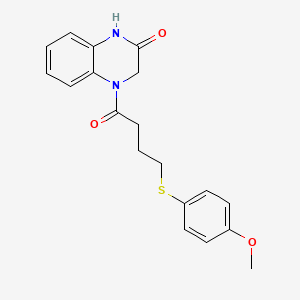
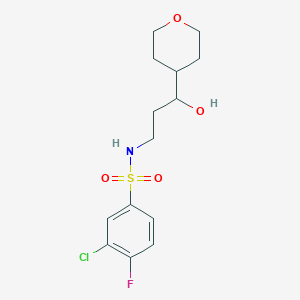
![ethyl 2-{[1,1'-biphenyl]-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2418987.png)
